molecular formula C5H8O B109682 4-Pentenal CAS No. 2100-17-6

4-Pentenal

Cat. No. B109682
CAS RN: 2100-17-6
M. Wt: 84.12 g/mol
InChI Key: QUMSUJWRUHPEEJ-UHFFFAOYSA-N
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Description

4-Pentenal is an organic compound used in the preparation of 6-octen-3-one by addition with ethylene using 2,4-pentanedionatobis (ethylene)rhodium (I) as a catalyst . It is also known as pent-4-enal .


Synthesis Analysis

4-Pentenal can be synthesized from isobutyraldehyde and allyl alcohol in the presence of p-toluenesulfonic acid monohydrate . Another method involves the cyclization of 4-pentenal in the presence of a catalytically effective amount of a cyclizing halo rhodium parasubstituted triarylphosphine .


Molecular Structure Analysis

The molecular formula of 4-Pentenal is C5H8O . The molecular weight is 84.116 Da .


Chemical Reactions Analysis

4-Pentenal can undergo cobalt (0)-catalyzed intramolecular hydroacylation . The reaction pathways include the formation of cyclopentanone, cyclobutanone, butylenes, cyclobutane, and cyclopropane .


Physical And Chemical Properties Analysis

4-Pentenal is a clear, colorless to yellow liquid . It has a refractive index of 1.4145-1.4195 at 20°C . It is immiscible with water .

Scientific Research Applications

Polymer Material Characteristics and Applications

Poly(4-methyl-l-pentene), or PMP, exhibits high optical transparency, high crystalline melting point, low density, and good heat resistance, making it suitable for industrial applications like infrared windows, lenses, membranes, and food packaging. Research also highlights its degradation aspects due to factors like oxygen, moisture, elevated temperature, and radiation, which affect its chemical and mechanical properties (Farmer, 1996).

Molecular Structure and Conformation

The molecular structure and conformational composition of 4-penten-1-ol, a related compound, have been extensively studied, providing insights into its OHπ interactions, which dominate its conformational mixture (Trætteberg et al., 1985).

Dielectric Material Applications

Poly-4-methyl-1-pentene is used as a dielectric material in capacitors due to its performance comparable to biaxially oriented polypropylene. It's suitable for energy storage applications in electrical capacitors, particularly due to its high energy density, breakdown strength, low dielectric loss, and high-temperature operation capability (Ghule et al., 2021).

Reagents for Aldehydes

4-Amino-3-penten-2-one, structurally related to 4-pentenal, serves as a selective reagent for aldehydes. Its stability, selectivity, and reactivity, especially in automatic formaldehyde determinations, are well-documented, highlighting its potential in analytical chemistry (Compton & Purdy, 1980).

Polymerization and Material Properties

Studies on the polymerization of 4-methyl-1-pentene have shown the influences of cocatalysts on its behavior and properties. These polymers are characterized as amorphous elastomers with low glass transition temperatures, offering potential for various industrial applications (Gao et al., 2011).

Electronic Structure Investigations

Investigations into 4-methyl-3-penten-2-one, related to 4-pentenal, have been conducted using UV–Visible and NMR spectral studies. These studies help in understanding the electronic properties of the compound, essential for various scientific and industrial applications (Arjunan et al., 2012).

Photolysis and Atmospheric Implications

Research on the photolysis of 4-oxo-2-pentenal provides insight into the photodissociation products and mechanisms, which is crucial for understanding its impact on atmospheric chemistry and environmental implications (Xiang et al., 2007).

Safety And Hazards

4-Pentenal is moderately toxic by ingestion, inhalation, and skin contact . When heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

pent-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMSUJWRUHPEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062178
Record name 4-Pentenal
Source EPA DSSTox
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Cooked brown and roasted aroma
Record name 4-Pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)
Record name 4-Pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.857
Record name 4-Pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Pentenal

CAS RN

2100-17-6
Record name 4-Pentenal
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Record name 4-Pentenal
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Record name 4-Pentenal
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Record name 4-Pentenal
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Record name Pent-4-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.605
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Record name 4-PENTENAL
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Record name 4-Pentenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032458
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,200
Citations
XM Wu, K Funakoshi, K Sakai - Tetrahedron letters, 1993 - Elsevier
Concurrent introduction of two chiral centers at 3, 4-positions of cyclopentanone from symmetrical 1 was achieved in diastereoselective and enantioselective fashion by …
Number of citations: 52 www.sciencedirect.com
LK Montgomery, JW Matt… - Journal of the American …, 1967 - ACS Publications
… of 3-methyl4-pentenal in chlorobenzene at 129.6 was … Under comparable reaction conditions 2methyl-4-pentenal afforded … M) of 3-methyl-4-pentenal and 2-methyl-4-pentenal that were …
Number of citations: 41 pubs.acs.org
KC Brannock - Journal of the American Chemical Society, 1959 - ACS Publications
… The rearrangement of allyl vinyl ether to 4pentenal at 252-255 was … As has been reported for pivalaldehyde,9 2,2dimethyl-4-pentenal undergoes the Cannizzaro reaction to give fair …
Number of citations: 140 pubs.acs.org
J Mormul, M Mulzer, T Rosendahl, F Rominger… - …, 2015 - ACS Publications
Several phosphine and phosphite ligands were tested in the hydroformylation of 4-pentenal to adipic aldehyde, a versatile starting material for industrially very relevant compounds. By …
Number of citations: 19 pubs.acs.org
MG Vinogradov, AB Tuzikov, GI Nikishin… - Journal of …, 1988 - Elsevier
… ) (Vb) was isolated in the cyclisation of 4-pentenal (I), catalyzed by complex III. Crystals of … during the 4-pentenal cyclization, catalyzed by complex IV. For the 4-pentenal hydroacylation …
Number of citations: 37 www.sciencedirect.com
A Balog, C Harris, K Savin, XG Zhang… - Angewandte Chemie …, 1998 - Wiley Online Library
The stabilization of the transition state through a favorable interaction between the double bond of 1 and the carbonyl group of 2 appears to be responsible for the high diastereoface …
Number of citations: 104 onlinelibrary.wiley.com
EKC Lee, NE Lee - The Journal of Physical Chemistry, 1967 - ACS Publications
… 4-pentenal and of competitive chemical quenching of triplet benzene by cts2-butene and 4-pentenal … of 4-pentenal, and the yield of methylcyclopropane does not vary between 0.4 and …
Number of citations: 11 pubs.acs.org
KP Vora, CF Lochow, RG Miller - Journal of Organometallic Chemistry, 1980 - Elsevier
… On examination of reactions of the parent 4-pentenal, we … study of the 4-pentenal to cyclopentanone conversion, … of ethylene by 4-pentenal derivatives, catalyzed by a species …
Number of citations: 97 www.sciencedirect.com
M Imai, M Tanaka, H Suemune - Tetrahedron, 2001 - Elsevier
… In the case that racemic 4-pentenal (±)-4 is used as a substrate for the Rh-catalyzed … , enantioselectivity, and kinetic resolution of 4-pentenal might exist in the cyclization. …
Number of citations: 31 www.sciencedirect.com
RE Campbell Jr, CF Lochow, KP Vora… - Journal of the American …, 1980 - ACS Publications
… Abstract: In independent experiments, four carbons in the 4-pentenal skeleton have been … Methyl-4-pentenal was isomerized to 3-methylcyclopentanone by 1. 4-Hexenal possessing …
Number of citations: 117 pubs.acs.org

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